molecular formula C20H20N2O2 B11317547 4-methyl-N-(8-propoxyquinolin-5-yl)benzamide

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11317547
M. Wt: 320.4 g/mol
InChI Key: REHUMBPDBISXFY-UHFFFAOYSA-N
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Description

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a quinoline ring, which is a nitrogen-containing heterocycle, and a benzamide moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with 8-propoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of the propoxy group at the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-methyl-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-3-13-24-18-11-10-17(16-5-4-12-21-19(16)18)22-20(23)15-8-6-14(2)7-9-15/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

REHUMBPDBISXFY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C)C=CC=N2

Origin of Product

United States

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